2-Bromo-4'-methylacetophenone 2-Bromo-4'-methylacetophenone 2-Bromo-4′-methylacetophenone is an α-bromoketone.

Brand Name: Vulcanchem
CAS No.: 619-41-0
VCID: VC20743622
InChI: InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)CBr
Molecular Formula: C9H9BrO
Molecular Weight: 213.07 g/mol

2-Bromo-4'-methylacetophenone

CAS No.: 619-41-0

VCID: VC20743622

Molecular Formula: C9H9BrO

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4'-methylacetophenone - 619-41-0

Description

What is 2-Bromo-4'-methylacetophenone?

2-Bromo-4'-methylacetophenone is an organic compound belonging to the class of α-bromoketones. It features a bromine atom at the second position and a methyl group at the fourth position of the acetophenone structure. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. 2-Bromo-4'-methylacetophenone is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions.

Synonyms

2-Bromo-4'-methylacetophenone is also known as:

  • NSC-63192

  • omega-Bro

  • ETHYL-P-TOLYLKETON

  • P-TOLYL ETHYL KETONE

  • p-Methylphenacyl bromide

  • 2-bromo-1-p-tolylethanone

  • Bromomethyl p-tolyl ketone

Uses

2-Bromo-4′-methylacetophenone has several applications in scientific research:

  • It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • It is employed in the study of enzyme inhibition and protein interactions.

  • It is investigated for its potential use in the development of antibacterial and anticancer agents.

  • It is utilized in the production of polymers, resins, and plasticizers.

  • 2-Bromo-4′-methylacetophenone was used in the general fluorous thiol quenching method .

  • It was also used in the preparation of hydroxyquinolinone and N-derivatized carboxamides .

Biological Activity

2-Bromo-4'-methylacetophenone exhibits several biological activities through various mechanisms:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives that may possess enhanced biological activity.

  • Enzyme Inhibition: Research indicates that this compound can inhibit certain enzymes, which is critical in drug development for therapeutic agents targeting specific diseases.

Scientific Research Applications

  • Antimicrobial and Antifungal Properties: Studies have highlighted the antimicrobial and antifungal activities of this compound, with significant inhibitory effects against various bacterial strains and fungi, such as Staphylococcus aureus and Candida albicans.

  • Anti-inflammatory Effects: In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production, indicating its potential use in managing inflammatory conditions.

  • Anticancer Efficacy: In a comparative study, this compound was tested against standard chemotherapeutics and exhibited comparable or superior efficacy against glioblastoma cells compared to established drugs like doxorubicin.

  • Synthesis of Derivatives: Researchers synthesized various derivatives from this compound to enhance its biological activity further, with some derivatives showing improved potency against specific cancer cell lines, indicating the potential for developing more effective therapeutic agents based on this scaffold.

  • Topoisomerase Inhibition: A study demonstrated that this compound effectively inhibited both Topo I and Topo II in vitro, leading to increased DNA damage markers in treated cancer cells.

CAS No. 619-41-0
Product Name 2-Bromo-4'-methylacetophenone
Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
IUPAC Name 2-bromo-1-(4-methylphenyl)ethanone
Standard InChI InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
Standard InChIKey KRVGXFREOJHJAX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CBr
Canonical SMILES CC1=CC=C(C=C1)C(=O)CBr
Melting Point 51.0 °C
Synonyms 4-Methylphenacyl Bromide; 2-Bromo-1-(4-methylphenyl)ethanone; Bromomethyl p-Tolyl Ketone; NSC 63192;
PubChem Compound 69272
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator